VANADYL 2 9 16 23-TETRAPHENOXY-29H 31H-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

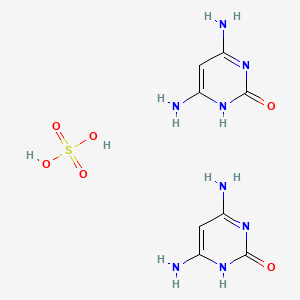

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a chemical compound with the empirical formula C56H32N8O5V . It is often used in research and development .

Molecular Structure Analysis

The molecular weight of Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is 947.85 . The structure includes a vanadyl group (O=V), phthalocyanine core, and four phenoxyl groups .Physical and Chemical Properties Analysis

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a powder with a dye content of approximately 98% . It has a maximum absorption (λmax) at 710 nm .Scientific Research Applications

Optical and Electrical Enhancement in Photodevices

VOPcPhO has been studied for its application in photo-devices, such as organic solar cells and photodiodes. Aziz et al. (2012) discovered that thermally annealed VOPcPhO thin films, prepared by spin-coating technique, exhibit enhanced light absorption and improved surface morphology due to increased surface roughness with annealing temperature. These properties are crucial for applications in organic solar cells, where efficient light absorption is paramount (Aziz et al., 2012).

Plasmonic Effects in Organic Solar Cells

Hamdan et al. (2014) integrated plasmonic spherical silver nanoparticles into VOPcPhO:poly(3-hexylthiophene) blending systems, enhancing the optical and electrical performance of organic solar cells. The presence of metallic nanostructures resulted in improved plasmonic effects, showcasing the potential of VOPcPhO in advanced solar cell designs (Hamdan et al., 2014).

Nano-porous Surface Morphology for Humidity Sensors

Azmer et al. (2017) developed VOPcPhO:P3HT composite micro-structures with nano-porous surface morphology using electro-spraying technique. These structures exhibited superior performance in humidity sensors due to their enhanced sensitivity, lower hysteresis, and faster response/recovery times compared to traditional spin-coated sensors (Azmer et al., 2017).

Composite Nanotubes for Enhanced Properties

Makinudin et al. (2015) synthesized VOPcPhO:[6,6]-phenyl C71 butyric acid methyl ester composite nanotubes using a templating method. These composite nanotubes showed significant property improvements, such as a shift to longer wavelengths in absorption peaks, suggesting enhanced charge transfer and carrier dissociation efficiency. This method opens new avenues for utilizing VOPcPhO in solar energy conversion and organic electronics (Makinudin et al., 2015).

Mechanism of Action

Target of Action

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO) is primarily used in the field of photovoltaics . It acts as an acceptor material in organic solar cells . The primary targets of VOPcPhO are the electron donor materials in these cells .

Mode of Action

VOPcPhO interacts with its targets, the electron donor materials, in a complementary manner. It is a p-type material, meaning it has a positive charge due to the lack of electrons . When it comes into contact with n-type materials (electron donors), there is a transfer of electrons. This interaction results in the generation of electricity .

Biochemical Pathways

The primary biochemical pathway affected by VOPcPhO is the electron transport chain in organic solar cells . When VOPcPhO accepts electrons from the donor materials, it facilitates the movement of electrons through the cell. This electron flow is what generates electricity .

Pharmacokinetics

In terms of its distribution within a solar cell, vopcpho is typically dispersed evenly throughout the active layer of the cell to maximize its interaction with the electron donor materials .

Result of Action

The result of VOPcPhO’s action within a solar cell is the generation of electricity. By accepting electrons from the donor materials, VOPcPhO enables the flow of electrons through the cell, which is then harnessed as electrical energy .

Action Environment

The efficacy and stability of VOPcPhO can be influenced by various environmental factors. For instance, exposure to light is necessary for the generation of electricity in solar cells . Additionally, the physical environment, such as temperature and humidity, can impact the efficiency and lifespan of the solar cell . .

Safety and Hazards

Future Directions

The integration of plasmonic spherical silver into the active layer of organic solar cells using Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine shows promise for enhancing the optical and electrical performance of these cells . This suggests potential future directions in the field of organic solar cells.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of vanadyl acetylacetonate with phenol in the presence of a base to form the target compound.", "Starting Materials": [ "Vanadyl acetylacetonate", "Phenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve vanadyl acetylacetonate in a solvent (e.g. toluene)", "Add phenol to the solution", "Add a base to the solution and stir", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with a solvent (e.g. ethanol)", "Dry the product under vacuum" ] } | |

CAS No. |

109738-21-8 |

Molecular Formula |

C56H38N8O5V |

Molecular Weight |

953.913 |

InChI |

InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2 |

InChI Key |

QLJKMZISJZORJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2] |

Origin of Product |

United States |

Q1: What makes VOPcPhO a suitable material for organic photovoltaic cells (OPVCs)?

A1: VOPcPhO exhibits several properties that make it attractive for OPVCs. Firstly, its absorption spectrum complements that of 3, 4, 9, 10-perylenetetracarboxylic dianhydride (PTCDA), another organic semiconductor. While PTCDA absorbs light primarily in the visible range (450nm-600nm), VOPcPhO absorbs in the UV range (300nm-400nm) and near-infrared region (600nm-800nm) []. This complementary absorption allows bilayer VOPcPhO/PTCDA heterojunctions to capture a wider range of the solar spectrum, potentially leading to improved efficiency. Secondly, VOPcPhO has a relatively low optical band gap of 1.6 eV [], meaning it requires less energy to excite electrons and create excitons, which are essential for generating electricity in OPVCs.

Q2: How does the integration of a porous structure affect the performance of VOPcPhO-based vertical organic field-effect transistors (VOFETs)?

A2: Research suggests that incorporating a porous structure into the dielectric layer of VOPcPhO-based VOFETs can significantly enhance their performance []. Specifically, using a porous P(VDF-TrFE) dielectric layer, created through a replication process using an anodic aluminum oxide (AAO) template, resulted in higher output currents and lower turn-on voltages compared to VOFETs with a non-porous dielectric layer []. This improvement is attributed to the increased surface area provided by the porous structure, which facilitates charge transport within the device.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)

![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)